molecular formula C24H27NO2 B12034332 Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate CAS No. 355421-05-5

Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

Cat. No.: B12034332
CAS No.: 355421-05-5
M. Wt: 361.5 g/mol
InChI Key: FHMOGUHRTOVJET-UHFFFAOYSA-N
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Description

Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound, in particular, is characterized by its unique structure, which includes a hexyl ester group, a methyl-substituted phenyl ring, and a quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The methyl and phenyl groups are introduced through Friedel-Crafts alkylation and acylation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with hexanol under acidic conditions to form the hexyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional substituents on the phenyl ring or the quinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Friedel-Crafts catalysts like aluminum chloride or iron(III) chloride are employed.

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness: Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The hexyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The methyl-substituted phenyl ring may also contribute to its specificity in targeting certain biological molecules.

Properties

CAS No.

355421-05-5

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

hexyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H27NO2/c1-4-5-6-7-14-27-24(26)21-16-23(19-11-8-17(2)9-12-19)25-22-13-10-18(3)15-20(21)22/h8-13,15-16H,4-7,14H2,1-3H3

InChI Key

FHMOGUHRTOVJET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

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